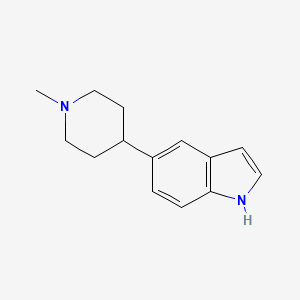

5-(1-Methylpiperidin-4-yl)-1h-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1-methylpiperidin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-16-8-5-11(6-9-16)12-2-3-14-13(10-12)4-7-15-14/h2-4,7,10-11,15H,5-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIKMMJQUCIWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612182 | |

| Record name | 5-(1-Methylpiperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-33-6 | |

| Record name | 5-(1-Methylpiperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 1 Methylpiperidin 4 Yl 1h Indole and Its Analogs

Conventional Synthetic Routes to the 5-Substituted Indole-Piperidine Scaffold

The construction of the 5-substituted indole-piperidine framework is typically achieved through multi-step sequences that involve the separate synthesis or functionalization of the indole (B1671886) and piperidine (B6355638) rings, followed by their strategic coupling.

Indole Ring Functionalization Strategies

The functionalization of the indole nucleus, particularly at the C-5 position of the benzene (B151609) ring portion, is a critical first step in many synthetic routes. Classical methods like the Fischer and Gassman indole syntheses often start with appropriately substituted aromatic precursors to build the indole ring. thieme-connect.comluc.edu However, direct functionalization of a pre-formed indole ring is a more convergent approach.

Strategies for regioselective functionalization often rely on the electronic properties of the indole ring or the use of directing groups. researchgate.net Electrophilic substitution reactions are common, but achieving selectivity on the benzenoid ring can be challenging. thieme-connect.com A powerful technique is directed ortho-metalation (DoM), where a directing metalation group (DMG) installed on the indole nitrogen or another position guides a strong base (like t-BuLi) to deprotonate a specific site. For C-5 functionalization, an initial functional group at C-4 or on the indole nitrogen can be used to direct lithiation to the desired position. thieme-connect.com This allows for the introduction of various electrophiles (E+) to create a C-5 substituted indole. thieme-connect.com

Common functionalization reactions at the C-5 position include:

Halogenation: Introduction of bromine or iodine at C-5 provides a handle for subsequent cross-coupling reactions.

Nitration: The introduction of a nitro group (NO2), which can later be reduced to an amine for further derivatization. luc.eduacs.org

Acylation: Friedel-Crafts acylation to introduce a keto group.

These initial functionalizations are pivotal as they prepare the indole scaffold for the subsequent attachment of the piperidine moiety.

Piperidine Moiety Introduction and Derivatization

The piperidine ring is a ubiquitous heterocycle in pharmaceuticals. nih.govwikipedia.orgijnrd.org Its introduction into the target scaffold can be achieved by either coupling a pre-synthesized piperidine derivative to the functionalized indole or by constructing the piperidine ring onto the indole backbone.

A prevalent method for synthesizing the piperidine ring is the hydrogenation of corresponding pyridine (B92270) derivatives. nih.govmdpi.com This approach is highly effective and can be performed using various transition metal catalysts, such as rhodium, palladium, or cobalt. nih.govmdpi.com For the synthesis of 5-(1-Methylpiperidin-4-yl)-1H-indole, a common strategy involves the reaction of a 5-functionalized indole with 1-methyl-4-piperidone, followed by reductive amination or other cyclization strategies.

Another approach involves the Michael addition of a nucleophile to a suitable acceptor. For example, the Michael addition of cyanoacetates to cinnamates can produce precursors to 4-substituted piperidones. youtube.com The piperidine nitrogen can be derivatized, typically by N-alkylation (e.g., methylation using formaldehyde (B43269) and a reducing agent) either before or after its attachment to the indole core. researchgate.net

Coupling Reactions and Post-Synthetic Modifications

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for linking the indole and piperidine fragments. When a 5-haloindole is used, reactions like the Suzuki, Heck, or Sonogashira coupling can be employed to form a carbon-carbon or carbon-nitrogen bond with a suitably functionalized piperidine. acs.orgmdpi.commdpi.com

Table 1: Common Coupling Reactions in Indole Synthesis

| Coupling Reaction | Catalyst System (Typical) | Reactants | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/Heteroaryl Halide + Organoboron Reagent | C-C |

| Heck Coupling | Pd catalyst, Base | Aryl/Heteroaryl Halide + Alkene | C-C |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base | Aryl/Heteroaryl Halide + Terminal Alkyne | C-C (sp²-sp) |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Aryl/Heteroaryl Halide + Amine | C-N |

This table provides a generalized overview of common cross-coupling reactions applicable to the synthesis.

Post-synthetic modifications allow for the diversification of the core scaffold. acs.org Once the 5-(piperidin-4-yl)-1H-indole core is assembled, the piperidine nitrogen can be methylated if it isn't already. researchgate.net The indole nitrogen can also be functionalized, for example, by alkylation or acylation, to modulate the compound's properties. researchgate.net Furthermore, skeletal editing techniques, such as nitrogen atom insertion, have been reported to transform the indole skeleton into quinazoline (B50416) or quinoxaline (B1680401) bioisosteres, offering pathways to novel analogs. researchgate.net

Advanced Synthetic Approaches and Process Optimization

To meet the demands of pharmaceutical development, researchers focus on creating synthetic routes that are not only effective but also efficient, scalable, and capable of producing specific stereoisomers.

Efficient and Scalable Synthesis Protocols

Process optimization often focuses on:

Catalyst Selection: Identifying highly active and stable catalysts, such as rhodium on carbon (Rh/C), that can be used in low loadings and are recyclable. researchgate.net

Solvent Choice: Using environmentally benign and easily removable solvents. mdpi.com

Telescoping Reactions: Combining multiple reaction steps into a single process without isolating intermediates, which saves time and resources. researchgate.net

An example of a scalable process involves the reductive amination of 1-benzylpiperidin-4-one, which can be performed on a large scale to produce key piperidine intermediates. asianpubs.org Similarly, scalable syntheses of polysubstituted indoles from readily available nitroarenes have been reported, providing a robust entry point to the required indole precursors. mdpi.comresearchgate.net

Stereoselective Synthesis of Chiral Analogs

Many biologically active molecules are chiral, and often only one enantiomer or diastereomer exhibits the desired therapeutic effect. The piperidine ring in this compound analogs can contain stereocenters, necessitating stereoselective synthetic methods. mdpi.com

Asymmetric synthesis of the piperidine moiety can be achieved through several strategies:

Chiral Pool Synthesis: Starting from naturally occurring, optically active compounds. mdpi.com

Chiral Auxiliaries: Temporarily incorporating a chiral group that directs the stereochemical outcome of a reaction, which is then removed. nih.gov N-tert-sulfinyl imines are effective chiral auxiliaries for the stereocontrolled addition of nucleophiles. mdpi.com

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. This has been applied successfully in the hydrogenation of pyridines and in various cyclization reactions to form chiral piperidines. nih.govnih.gov

For instance, a modular and stereoselective synthesis of substituted piperidin-4-ols has been developed using a gold-catalyzed cyclization of N-homopropargyl amides, which provides access to enantiomerically enriched piperidines. scispace.com Similarly, Ag(I)-catalyzed diastereoselective cycloisomerization of tryptamine-ynamides has been used to create spiro[indole-3,4'-piperidine] (B97032) scaffolds, demonstrating a sophisticated approach to controlling stereochemistry in complex indole alkaloids. researchgate.netresearchgate.net

Table 2: Approaches to Stereoselective Piperidine Synthesis

| Method | Description | Key Feature |

|---|---|---|

| Asymmetric Hydrogenation | Hydrogenation of a prochiral pyridine or tetrahydropyridine (B1245486) using a chiral metal catalyst (e.g., Rh, Ir, Ru with chiral ligands). | Creates one or more stereocenters on the piperidine ring with high enantioselectivity. nih.gov |

| Chiral Auxiliary-Mediated Alkylation | N-alkylation of a racemic piperidine derivative with a chiral reagent to form separable diastereomers. nih.gov | Allows for the separation of enantiomers via their diastereomeric derivatives. |

| Diastereoselective Cyclization | Intramolecular cyclization of a chiral acyclic precursor where existing stereocenters direct the formation of new ones. scispace.comresearchgate.net | Provides control over relative stereochemistry, leading to specific diastereomers. |

| Enzyme-Catalyzed Resolution | Kinetic resolution of a racemic piperidine derivative using an enzyme that selectively reacts with one enantiomer. | Offers high enantioselectivity under mild, environmentally friendly conditions. |

This table summarizes key strategies for obtaining chiral piperidine analogs.

Novel Catalyst Systems in Indole-Piperidine Synthesis

The construction of the indole-piperidine scaffold, a key structural motif in many pharmacologically active compounds, has been significantly advanced by the development of novel catalyst systems. These catalysts offer improved efficiency, selectivity, and milder reaction conditions compared to traditional methods.

Recent research has highlighted the use of transition metal catalysts in the formation of this important heterocyclic system. For instance, rhodium-based catalysts have been employed in the synthesis of phenylpiperidinyl indole derivatives. A patent discloses a method for preparing a compound, 4-((2S,4S)-(4-ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl))benzoic acid, utilizing a rhodium catalyst such as Rh(acac)(C₂H₄)₂, Rh(nbd)₂BF₄, or Rh(COD)BF₄. google.com The catalytic amount can be as low as 0.01 mol% to 2 mol%, and the process often involves chiral ligands like (S)-(-)XylBINAP to achieve enantioselectivity. google.com

The broader field of indole synthesis has seen a surge in the use of various catalytic systems, which can be adapted for the synthesis of piperidine-substituted indoles. Transition metals like palladium and cobalt have been extensively used. For example, palladium-catalyzed oxidative annulation of anilines with styrenes provides a route to substituted indoles. mdpi.com Similarly, cobalt(III)-catalyzed intramolecular C-H alkenylation of N-alkenyl-N-arylureas has been developed for the synthesis of indoles. mdpi.com These methods showcase the potential for creating the indole core, which can then be functionalized with the piperidine moiety.

The following table summarizes some of the catalyst systems and synthetic strategies employed in the synthesis of indole-piperidine and related structures.

| Catalyst/Method | Application | Key Features | Reference |

| Rhodium catalysts (e.g., Rh(acac)(C₂H₄)₂) | Synthesis of phenylpiperidinyl indole derivatives | Low catalyst loading (0.01-2 mol%), use of chiral ligands for asymmetric synthesis. | google.com |

| Leimgruber−Batcho indole synthesis | Manufacturing of 1-(1-pyridin-2-ylmethyl-piperidin-4-yl)-1H-indole | Efficient for large-scale production, involves key intermediates that can be synthesized via catalytic methods. | acs.org |

| Palladium catalysis | Oxidative annulation of anilines and styrenes | One-pot synthesis of indoles from readily available starting materials. | mdpi.com |

| Cobalt(III) catalysis | Intramolecular C-H alkenylation | Efficient construction of the indole ring under oxidative conditions. | mdpi.com |

Preparation of Isotopically Labeled Analogs for Research Applications

Isotopically labeled compounds are indispensable tools in pharmaceutical research, particularly for in vivo imaging studies such as Positron Emission Tomography (PET). The introduction of a positron-emitting radionuclide, such as Carbon-11 (B1219553) (¹¹C) or Fluorine-18 (¹⁸F), into a molecule allows for non-invasive visualization and quantification of its distribution and target engagement in living organisms.

The radiosynthesis of analogs of this compound for PET imaging typically involves the late-stage introduction of the radionuclide to maximize the radiochemical yield and minimize the synthesis time, which is crucial for short-lived isotopes like ¹¹C (half-life ≈ 20.4 minutes).

A prominent example of radiolabeling a piperidine-containing structure is the synthesis of [¹¹C]CPPC, a PET radiotracer for imaging the colony-stimulating factor 1 receptor (CSF1R), a marker for microglia. nih.govresearchgate.net The radiosynthesis involves the [¹¹C]methylation of a desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. researchgate.net This method can be adapted for labeling the N-methyl group of the piperidine ring in this compound, starting from the corresponding N-desmethyl precursor, 5-(piperidin-4-yl)-1H-indole. The synthesis of [¹¹C]CPPC has been validated to produce the radiotracer in good radiochemical yield and high specific activity, suitable for human injection under cGMP conditions. nih.gov

Another relevant example is the synthesis of a potent and selective NMDA receptor antagonist, 5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzoimidazol-2-[¹¹C]one. nih.gov In this case, the carbon-11 was introduced into the benzoimidazolone ring using [¹¹C]phosgene. This illustrates that the position of the radiolabel can be strategically chosen based on the synthetic accessibility and the desire to avoid metabolic cleavage of the label from the parent molecule.

The use of Fluorine-18 (half-life ≈ 109.8 minutes) offers the advantage of a longer half-life, allowing for more complex radiosynthetic procedures and longer imaging studies. The development of ¹⁸F-labeled analogs often involves nucleophilic substitution with [¹⁸F]fluoride on a precursor containing a suitable leaving group. For instance, the radiosynthesis of [¹⁸F]IDIF, a transthyretin tetramer stabilizer, was achieved through a [¹⁹F/¹⁸F] isotopic exchange reaction. mdpi.comresearchgate.net Biodistribution studies of this tracer in mice using PET imaging demonstrated its ability to cross the blood-brain barrier. mdpi.comresearchgate.net

The following table provides examples of radiolabeled piperidine-containing compounds and their key radiosynthesis parameters.

| Radiotracer | Target | Isotope | Precursor | Radiochemical Yield | Specific Activity | Reference |

| [¹¹C]CPPC | CSF1R | ¹¹C | 5-cyano-N-(4-(piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide | >60 mCi (2.22 GBq) at EOS | >11,435 mCi/μmol (423 GBq/μmol) at EOS | nih.govresearchgate.net |

| 5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzoimidazol-2-[¹¹C]one | NMDA Receptor | ¹¹C | Corresponding des-carbonyl precursor | Not reported | Not reported | nih.gov |

| [¹⁸F]IDIF | Transthyretin | ¹⁸F | Iododiflunisal | 7 ± 3% | >99% radiochemical purity | mdpi.comresearchgate.net |

Structure Activity Relationships Sar and Rational Ligand Design for Indole Piperidine Scaffolds

Impact of Indole (B1671886) Ring Substitution on Pharmacological Activity

The substitution pattern on the indole ring significantly modulates the activity of indole-piperidine derivatives. This includes the point of attachment of the piperidine (B6355638) ring itself, as well as the addition of various functional groups to either the pyrrole (B145914) or benzene (B151609) portion of the indole core.

Research comparing N-piperidinyl indole regioisomers demonstrates significant differences in their pharmacological profiles. For instance, studies on nociceptin (B549756) opioid peptide (NOP) and mu-opioid peptide (MOP) receptors revealed that moving the substituent from the C3 to the C2 position of the indole ring drastically alters binding affinity and selectivity. nih.gov While 3-substituted indoles generally show modest to high selectivity for the NOP receptor over the MOP receptor, their 2-substituted counterparts can exhibit subnanomolar affinity for both receptors. nih.gov This suggests that the C2-linked scaffold presents a different vector for its substituents, allowing for distinct interactions within the binding sites.

This principle is highlighted in the following data comparing 2- and 3-substituted N-piperidinyl indoles:

| Compound | Indole Substitution Position | NOP Receptor Kᵢ (nM) | MOP Receptor Kᵢ (nM) | Selectivity (MOP/NOP) |

| 10 | 2-aminomethyl | 0.23 | 0.81 | 3.5 |

| 19 | 3-aminomethyl | 3.0 | 44 | 15 |

| 1 | 2-hydroxymethyl | 0.34 | 14 | 41 |

| 2 | 3-hydroxymethyl | 44 | 860 | 20 |

Data sourced from reference nih.gov. This table illustrates how a change in the piperidine moiety's linkage point from position 3 to position 2 on the indole ring can dramatically increase affinity for both NOP and MOP receptors.

The linkage position on the benzene portion of the indole (e.g., C4, C5, C6, C7) is also critical. Studies on bis-indole compounds, for example, found that a 6–6′ linkage allowed for a more compact molecular shape compared to a 5–5′ linkage, which resulted in more extended conformations and significantly reduced biological activity. nih.gov This underscores that the connection point of the piperidine ring to the indole—be it C4, C5, or C6—will similarly define the molecule's three-dimensional geometry and, consequently, its pharmacological properties.

The electronic properties and biological activity of the indole-piperidine scaffold are highly dependent on the functional groups attached to the indole's pyrrole ring (positions C2 and C3). Electrophilic substitution reactions most readily occur at the C3 position, making it a common site for modification. youtube.com

The nature of the substituent at C3 can have a dramatic effect. For example, replacing a hydroxymethyl group with an aminomethyl group at the C3 position of an N-piperidinyl indole resulted in a 10-fold increase in binding affinity for the NOP receptor. nih.gov Molecular docking studies suggest this is due to an ionic interaction between the positively charged amino group and negatively charged amino acid residues on the receptor. nih.gov Further research has shown that the type of substituent directly attached to the methylene (B1212753) group at C3 strongly influences properties like antioxidant activity. researchgate.netnih.gov

While C3 is the most common site of substitution, modifications at C2 are also significant. A carboxylic group at the C2 position has been identified as an important structural element for activity in some compound series. nih.gov In other cases, adding a small methyl group at C2 was found to enhance binding affinity for the human A₂A adenosine (B11128) receptor (hA₂AAR). nih.gov

Altering the substitution pattern on the benzene portion of the indole ring (positions C4, C5, C6, and C7) is a key strategy for fine-tuning a ligand's pharmacological profile. These substitutions can modify lipophilicity, electronic distribution, and the potential for specific hydrogen bonds or steric interactions within the receptor binding site.

For instance, in a series of indole-piperazine compounds targeting the hA₂AAR, the introduction of a methoxy (B1213986) group at the C7 position of the indole nucleus enhanced binding affinity. nih.gov Similarly, enantiomerically pure 5-fluoro- and 5-methoxy-3-(piperidin-3-yl)-1H-indole derivatives have been synthesized, demonstrating the feasibility of targeting these positions to modulate activity. nih.gov The specific effects of such substitutions are highly target-dependent, as illustrated by the following examples for different receptors.

| Indole Benzene Ring Substitution | Target | Effect on Activity |

| 7-methoxy | hA₂A Adenosine Receptor | Enhanced binding affinity nih.gov |

| 5-fluoro | 5-HT Receptors | Synthesized for SAR studies nih.gov |

| 5-methoxy | 5-HT Receptors | Synthesized for SAR studies nih.gov |

This table provides examples of how substitutions on the benzene moiety of the indole ring are used to modulate pharmacological activity.

Conformational and Steric Requirements of the Piperidine Ring

The piperidine ring is not a static, flat structure; its conformational flexibility and the spatial arrangement of its substituents are crucial for biological activity. researchgate.net It typically adopts a stable chair conformation, similar to cyclohexane. rsc.org

In 5-(1-Methylpiperidin-4-yl)-1h-indole, the methyl group on the piperidine nitrogen is a critical feature that significantly influences the compound's properties. The N-methyl group increases the basicity of the piperidine nitrogen compared to its secondary amine counterpart (piperidine). fiveable.me This enhanced basicity ensures the nitrogen is protonated at physiological pH, allowing it to act as a positive ionizable center.

This cationic center is a key pharmacophoric element for many receptors, including sigma (σ) receptors, where it can form strong ionic bonds or π-cation interactions with aromatic amino acid residues like phenylalanine. nih.gov

Furthermore, the N-methyl group itself contributes to binding. Due to steric effects, the N-methyl group strongly prefers an equatorial position in the piperidine chair conformation. rsc.orgacs.org This conformational preference helps to properly orient the rest of the molecule for optimal receptor fit. The methyl group can also make favorable contacts by fitting into small hydrophobic pockets within the receptor's binding site, a phenomenon known to sometimes produce a significant boost in binding affinity. nih.gov

The introduction of substituents onto the piperidine ring creates chiral centers, and the resulting stereochemistry is often a determining factor for biological potency. rsc.org Biological systems are inherently chiral, and thus different enantiomers or diastereomers of a ligand can have vastly different affinities and efficacies for a given receptor.

The synthesis of specific regio- and diastereoisomers of substituted piperidines is a common strategy in drug discovery to explore three-dimensional chemical space more effectively. nih.govrsc.org The relative orientation of substituents (cis vs. trans) on the piperidine ring can dictate whether the molecule can be accommodated by the binding site. For example, in the development of some ligands, the cis-piperidine diastereomer is favored, which can be achieved through methods like pyridine (B92270) hydrogenation, while the trans-diastereomer can be accessed via epimerization. nih.gov In some highly substituted cases, the piperidine ring has been found to prefer a boat conformation over the more common chair conformation to alleviate steric strain, a change that drastically alters the molecule's shape. rsc.org Therefore, controlling the stereochemistry at all positions of the piperidine ring is a crucial aspect of rational ligand design for this class of compounds. nih.govnih.gov

Linker Region and Side Chain Modifications

The nature of the linker connecting the indole and piperidine rings, as well as the substituents on both heterocyclic systems, plays a pivotal role in determining the biological activity of the resulting compounds.

The introduction of various substituents on the indole and piperidine rings allows for the exploration of different chemical spaces and the establishment of specific interactions with the target protein. For example, in the development of inhibitors for the HIV-1 gp41 protein, introducing polar groups at the 3-position of the indole ring was investigated to form hydrogen bonds with nearby glutamine residues. nih.gov Conversely, adding hydrophobic aromatic groups at the 1-position of the indole was designed to increase hydrophobicity and improve binding. nih.gov

In a study on anpirtoline (B1665510) derivatives, modifications to the side chain containing the piperidine ring were systematically explored. nih.gov This included altering the substitution pattern on the piperidine or replacing it with other nitrogen-containing heterocycles like pyrrolidine (B122466) or piperazine (B1678402) to assess the impact on analgesic activity and receptor binding profiles for 5-HT1A and 5-HT1B receptors. nih.gov The table below summarizes the effects of some of these modifications.

| Compound/Modification | Target | Key Modification | Observed Activity | Reference |

|---|---|---|---|---|

| Indole-piperidine amides | Cholinesterases and β-secretase | Amide linker | Dual inhibition | mdpi.com |

| Indole derivatives | HIV-1 gp41 | Polar group at indole C3 | Potential for H-bonding | nih.gov |

| Indole derivatives | HIV-1 gp41 | Hydrophobic group at indole N1 | Increased hydrophobicity | nih.gov |

| Anpirtoline derivatives | 5-HT1A/1B Receptors | Piperidine side chain modification | Altered analgesic activity and receptor binding | nih.gov |

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into SAR and guiding the rational design of new ligands. These methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.govresearchgate.net This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. A common LBDD method is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for biological activity. nih.govrsc.org For a series of indole-piperidine derivatives, a pharmacophore model can be generated from a set of known active and inactive compounds to guide the design of new molecules with a higher probability of being active. nih.govrsc.org

Structure-based drug design (SBDD), on the other hand, is utilized when the 3D structure of the target protein is available, often from techniques like X-ray crystallography or cryo-electron microscopy. researchgate.netresearchgate.net Molecular docking is a key SBDD technique that predicts the preferred orientation and binding affinity of a ligand within the active site of a protein. nih.govrsc.org This allows for a detailed analysis of the interactions between the ligand and specific amino acid residues. nih.gov For instance, docking studies of N-benzyl-piperidine derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) revealed key interactions that contributed to their inhibitory activity. nih.gov Molecular dynamics (MD) simulations can further refine these binding poses and provide insights into the dynamic nature of the ligand-receptor complex over time. nih.govnih.gov

The table below illustrates the application of these computational methods in the study of indole-piperidine and related scaffolds.

| Method | Application | Key Findings | Reference |

|---|---|---|---|

| Pharmacophore Modeling | Discovery of DNA gyrase inhibitors | Identified key features: 3 H-bond acceptors, 1 hydrophobic moiety | rsc.org |

| Molecular Docking | Design of AChE/BuChE inhibitors | Predicted favorable binding poses and key interactions | nih.gov |

| Molecular Dynamics | Analysis of sigma receptor ligands | Revealed crucial amino acid residues for interaction | nih.gov |

Bioisosterism is a powerful strategy in medicinal chemistry that involves the replacement of a functional group or a substructure with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. spirochem.com This approach can be used to overcome issues such as poor metabolic stability or toxicity while retaining the desired pharmacological effect. spirochem.com

In the context of indole-piperidine scaffolds, bioisosteric replacements can be applied to both the indole and piperidine rings. For example, the indole nucleus could be replaced by other heterocyclic systems like azaindoles or benzofurans to modulate electronic properties and hydrogen bonding capabilities. nih.govresearchgate.net Similarly, the piperidine ring can be substituted with other saturated heterocycles to alter basicity and lipophilicity. acs.org

Scaffold diversification, often guided by bioisosteric principles, aims to generate novel chemical entities with diverse structures but similar biological activities. This can lead to the discovery of new intellectual property and compounds with improved drug-like properties. researchgate.net For instance, a study on PI3Kδ inhibitors used bioisosteric replacement of the indole moiety to develop a potent and selective inhibitor with significant antitumor efficacy. nih.govresearchgate.net

Preclinical Pharmacokinetic and Pharmacodynamic Investigations

In Vitro ADME Studies (Absorption, Distribution, Metabolism, Excretion)

In vitro ADME studies are fundamental in early drug discovery to predict the pharmacokinetic behavior of a compound in humans. researchgate.net These studies utilize cellular and subcellular systems to assess the properties of a drug candidate outside of a living organism, offering a rapid and resource-efficient way to identify potential liabilities and guide chemical optimization. researchgate.net

The ability of a compound to cross biological membranes is crucial for its absorption and distribution to the target site. For a compound like 5-(1-Methylpiperidin-4-yl)-1h-indole, which may be intended for central nervous system (CNS) targets, assessing its ability to penetrate the blood-brain barrier (BBB) is of paramount importance. nih.gov

Permeability Assessment: In vitro models such as the Caco-2 cell monolayer assay are commonly used to predict intestinal absorption. To specifically evaluate BBB penetration, researchers often employ cell lines like hCMEC/D3, which are derived from human cerebral microvascular endothelial cells. mdpi.com These cells form tight junctions that mimic the BBB, and the apparent permeability coefficient (Papp) of the compound is measured. nih.gov A high Papp value suggests good potential for crossing the BBB.

Transport Mechanisms: It is also important to determine if the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of the brain, thereby limiting their efficacy. nih.gov Bidirectional transport studies across cell monolayers can reveal the involvement of active efflux, with an efflux ratio significantly greater than one indicating that the compound is likely a substrate for transporters like P-gp. nih.gov

No specific membrane permeability or BBB penetration data for this compound is publicly available at this time.

Understanding how a compound is metabolized is critical for predicting its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. researchgate.net

Metabolic Stability: The metabolic stability of this compound would be assessed by incubating the compound with liver microsomes or hepatocytes from different species, including human, rat, and mouse. nih.gov Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolism of many drugs. nih.govresearchgate.net The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and in vitro half-life. nih.gov Compounds with very rapid metabolism may have a short duration of action in vivo, while highly stable compounds could accumulate and lead to toxicity. researchgate.net

Metabolite Identification: Following incubation with liver microsomes or hepatocytes, analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to identify the major metabolites formed. nih.gov This information is crucial for understanding the metabolic pathways of the compound and for determining whether any of the metabolites are pharmacologically active or contribute to toxicity. For indole-containing compounds, hydroxylation is a common metabolic pathway. nih.govresearchgate.net

No specific data on the metabolic stability or metabolites of this compound has been found in the public domain.

In Vivo Pharmacokinetic Profiling in Animal Models

Following promising in vitro data, the pharmacokinetic profile of this compound would be evaluated in animal models, such as rats and mice. biotechfarm.co.il These studies provide a more complete picture of the compound's ADME properties in a whole organism and are essential for predicting human pharmacokinetics. nih.gov

The compound would be administered through different routes, typically intravenous (IV) and oral (PO), to determine key pharmacokinetic parameters. biotechfarm.co.il

| Parameter | Description |

| Cmax | Maximum (or peak) serum concentration that a drug achieves. |

| Tmax | The time at which the Cmax is observed. |

| AUC | Area under the curve, which represents the total drug exposure over time. |

| t1/2 | The half-life of the drug, or the time it takes for the serum concentration to reduce by half. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Detailed in vivo pharmacokinetic data for this compound in animal models is not currently available in published literature.

Biomarker Development and Translational Pharmacodynamics

Biomarkers are measurable indicators of a biological state or condition and are crucial in drug development to provide evidence of target engagement and pharmacological effect. Translational pharmacodynamics aims to bridge the gap between preclinical findings and clinical outcomes, using biomarkers to predict the effective dose range in humans. mdpi.com

For this compound, the development of a specific biomarker would depend on its pharmacological target. For instance, if the compound is an enzyme inhibitor, a biomarker could be the measurement of the enzyme's substrate or product in plasma or tissue. If it is a receptor antagonist, changes in downstream signaling pathways could be monitored. These biomarkers would be used in preclinical animal models to establish a relationship between the dose of the compound, its concentration in the body (pharmacokinetics), and the magnitude of the pharmacological response (pharmacodynamics). This PK/PD relationship is invaluable for selecting the starting dose and dose-escalation scheme for first-in-human clinical trials.

There is no publicly available information on biomarker development or translational pharmacodynamic studies specifically for this compound.

Early Safety and Tolerability Assessments in Preclinical Models

Preclinical safety and tolerability studies are designed to identify potential toxicities and to determine a safe dose range for clinical studies. researchgate.net These assessments are conducted in accordance with regulatory guidelines.

Initial safety assessments for this compound would likely include:

In Vitro Cytotoxicity: The compound would be tested against various cell lines to identify any general cytotoxic effects.

Acute Toxicity Studies: These studies involve the administration of single, high doses of the compound to rodents to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.

Repeat-Dose Toxicity Studies: These studies, conducted in at least two species (one rodent, one non-rodent), involve daily administration of the compound for a specified period (e.g., 7, 14, or 28 days). A wide range of endpoints are evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.

The findings from these studies are crucial for identifying any potential safety concerns and for establishing the no-observed-adverse-effect level (NOAEL), which is used to calculate the safe starting dose for human trials.

Specific preclinical safety and tolerability data for this compound are not available in the public domain.

Advanced Computational Chemistry and Cheminformatics

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a suite of computational tools that predict the three-dimensional structure and dynamic behavior of molecules. These methods are instrumental in modern drug discovery and materials science.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is widely employed in drug design to identify potential biological targets for a ligand and to analyze its binding mode at the atomic level. nih.gov For 5-(1-Methylpiperidin-4-yl)-1h-indole, the indole (B1671886) and piperidine (B6355638) moieties are common pharmacophores, suggesting a range of potential protein targets. nih.govrsc.org Docking studies can screen this compound against libraries of protein structures, such as kinases, G-protein coupled receptors (GPCRs), and enzymes like phosphodiesterases, to generate a list of putative targets based on binding affinity scores. nih.govnih.gov

The analysis involves placing the 3D conformer of the compound into the active site of a target protein and evaluating the interaction energy. This process reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For instance, the indole nitrogen can act as a hydrogen bond donor, while the aromatic ring can engage in π-π stacking with residues like phenylalanine or tyrosine. The tertiary amine of the methylpiperidine group is typically protonated at physiological pH and can form strong ionic interactions or hydrogen bonds.

A hypothetical molecular docking study against a protein kinase target might yield the following results:

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Pim-1 Kinase | -8.5 | Glu121, Leu120 | Hydrogen Bond, Ionic |

| Phe49 | π-π Stacking | ||

| Val52, Leu174 | Hydrophobic | ||

| PDE4B | -7.9 | Gln369, Asn321 | Hydrogen Bond |

| Phe372 | π-π Stacking | ||

| Met273, Ile336 | Hydrophobic |

This interactive table presents hypothetical data derived from typical molecular docking studies.

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. mdpi.com Following molecular docking, MD simulations are crucial for assessing the stability of the predicted ligand-receptor complex and understanding its conformational dynamics. mdpi.comsemanticscholar.org An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into structural fluctuations and stability. mdpi.com

For the this compound-protein complex, an MD simulation would be run for a duration of nanoseconds to microseconds. The analysis of the simulation trajectory would focus on parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess structural stability. A stable RMSD profile suggests that the ligand remains securely in the binding pocket. mdpi.com Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. The persistence of key hydrogen bonds and other interactions observed in docking is also monitored throughout the simulation to confirm their stability. semanticscholar.org

| Simulation Parameter | Value/Description | Purpose |

| Simulation Time | 100 ns | To allow for sufficient sampling of conformational space. |

| Force Field | AMBER, CHARMM | To define the potential energy of the system. |

| Solvent Model | TIP3P Water | To simulate an aqueous physiological environment. |

| RMSD Analysis | < 2.5 Å | To assess the stability of the protein-ligand complex. mdpi.com |

| RMSF Analysis | Per-residue fluctuation | To identify flexible regions and the effect of ligand binding. |

| Hydrogen Bond Occupancy | > 50% | To confirm the stability of key binding interactions. |

This interactive table outlines typical parameters and metrics for a Molecular Dynamics simulation study.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. These methods provide a fundamental understanding of molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. mdpi.com It is employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. orientjchem.org For this compound, DFT calculations at a level like B3LYP/6-311+G(d,p) can provide an accurate 3D structure and a map of its electron density distribution. nih.govresearchgate.net

| Calculated Property | Hypothetical Value | Significance |

| Total Energy | -845.2 Hartree | Represents the ground state energy of the molecule. |

| Dipole Moment | 2.5 Debye | Indicates the molecule's overall polarity. |

| Mulliken Charge on Indole N-H | -0.35 e | Highlights the hydrogen bond donating capacity. |

| Mulliken Charge on Piperidine N | -0.42 e | Indicates a site for potential protonation and ionic interactions. |

This interactive table shows representative electronic properties that can be calculated using DFT.

Frontier Molecular Orbital (FMO) theory is used to explain and predict the outcome of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may be distributed across the entire structure.

| Orbital | Energy (eV) | Description |

| HOMO | -5.8 eV | Highest Occupied Molecular Orbital; region of electron donation. |

| LUMO | -0.9 eV | Lowest Unoccupied Molecular Orbital; region of electron acceptance. |

| Energy Gap (ΔE) | 4.9 eV | Indicates high chemical stability and relatively low reactivity. researchgate.netirjweb.com |

This interactive table presents hypothetical FMO energies calculated via DFT.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. libretexts.orgnumberanalytics.com It is an invaluable tool for identifying molecular recognition sites and predicting intermolecular interactions. chemrxiv.org The MEP map uses a color scale to denote different potential values: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates the most positive potential (electron-poor, prone to nucleophilic attack). mdpi.comresearchgate.net Green and yellow represent regions of neutral or intermediate potential. researchgate.net

For this compound, the MEP map would likely show a negative potential (red/yellow) around the nitrogen atom of the indole ring and the lone pair of the piperidine nitrogen, identifying them as hydrogen bond acceptor sites. The hydrogen atom attached to the indole nitrogen would exhibit a positive potential (blue), marking it as a strong hydrogen bond donor site. Such maps are crucial for rationalizing the binding modes observed in molecular docking studies. mdpi.com

| Molecular Region | MEP Color Code | Predicted Interaction |

| Indole N-H Proton | Blue | Hydrogen Bond Donor |

| Indole Ring (π-system) | Yellow/Green | π-Stacking / Hydrophobic Interactions |

| Piperidine Nitrogen | Red | Hydrogen Bond Acceptor / Protonation Site |

| Methyl Group on Piperidine | Green | Hydrophobic Interaction |

This interactive table correlates molecular regions with their expected MEP characteristics and interaction types.

Cheminformatics and Virtual Screening

Cheminformatics and virtual screening are pivotal in modern drug discovery, leveraging computational power to analyze, predict, and prioritize chemical compounds for further experimental investigation. For a molecule such as this compound, these techniques provide crucial insights into its potential as a therapeutic agent by modeling its behavior and interactions at a molecular level. This approach significantly accelerates the identification of promising drug candidates by filtering vast chemical libraries and focusing resources on compounds with desirable characteristics.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular features (described by "descriptors") affect a compound's potency or efficacy, QSAR models can predict the activity of unsynthesized molecules and guide the rational design of more potent analogues.

A typical QSAR study for a series of indole-piperidine derivatives, including this compound, would involve the following steps:

Dataset Assembly: A dataset of structurally related compounds with experimentally determined biological activities (e.g., inhibitory concentration IC₅₀ or binding affinity Kᵢ against a specific target like a serotonin (B10506) or dopamine (B1211576) receptor) is compiled. way2drug.com this compound would be one entry in this dataset.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors is calculated. These can be 2D descriptors (e.g., molecular weight, topological polar surface area, number of hydrogen bond donors/acceptors) or 3D descriptors derived from the molecule's conformation (e.g., steric and electrostatic fields in CoMFA/CoMSIA). way2drug.com

Model Generation and Validation: The dataset is typically split into a training set, used to build the model, and a test set, used to validate its predictive power. clinmedkaz.org Multiple linear regression (MLR) or partial least squares (PLS) analysis is used to generate an equation linking the descriptors to the biological activity. The model's quality is assessed using statistical metrics such as the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient for the external test set (pred_r²). way2drug.com

A hypothetical QSAR model might reveal that descriptors related to the electrostatic potential around the indole nitrogen and the bulkiness of the substituent on the piperidine ring are critical for activity. For instance, the model could indicate that a certain distribution of charge and a moderately sized, non-polar group on the piperidine nitrogen enhance binding affinity.

Table 1: Hypothetical QSAR Data for a Series of Indole-Piperidine Analogs

| Compound ID | Structure | Biological Activity (pIC₅₀) | Molecular Weight (MW) | Topological Polar Surface Area (TPSA) |

| 1 (Target) | This compound | 6.8 | 228.33 | 19.95 Ų |

| 2 | 5-(Piperidin-4-yl)-1h-indole | 6.2 | 214.30 | 32.04 Ų |

| 3 | 5-(1-Ethylpiperidin-4-yl)-1h-indole | 6.9 | 242.36 | 19.95 Ų |

| 4 | 6-(1-Methylpiperidin-4-yl)-1h-indole | 6.5 | 228.33 | 19.95 Ų |

| 5 | 5-(1-Methylpiperidin-4-yl)-2-methyl-1h-indole | 7.1 | 242.36 | 19.95 Ų |

Note: This table is illustrative. The pIC₅₀ values are hypothetical and used to demonstrate the structure of a QSAR dataset.

In Silico Prediction of Biological Activities and ADME Properties

Beyond QSAR, various in silico tools are used to predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its likely biological targets and potential toxicities. These predictions are vital for early-stage drug development, helping to identify candidates with favorable pharmacokinetic profiles and reducing the risk of late-stage failures.

For this compound, several properties can be predicted using established computational platforms like SwissADME and pkCSM.

Predicted Physicochemical and ADME Properties: The properties of this compound suggest it possesses characteristics favorable for a potential CNS-acting drug. Its molecular weight and lipophilicity (LogP) are within the ranges typical for orally bioavailable compounds that can cross the blood-brain barrier. Predictions indicate good intestinal absorption and BBB permeability.

Table 2: Predicted Physicochemical and ADME Profile for this compound

| Property Category | Parameter | Predicted Value | Interpretation |

| Physicochemical | Molecular Formula | C₁₅H₂₀N₂ | |

| Molecular Weight | 228.33 g/mol | Favorable for drug-likeness | |

| LogP (Lipophilicity) | 2.85 | Good balance of solubility and permeability | |

| Topological Polar Surface Area (TPSA) | 19.95 Ų | Associated with good cell permeability | |

| Hydrogen Bond Donors | 1 | Lipinski's Rule of Five compliant | |

| Hydrogen Bond Acceptors | 2 | Lipinski's Rule of Five compliant | |

| Pharmacokinetics | Water Solubility | -3.15 (LogS) | Moderately soluble |

| Caco-2 Permeability | 0.95 (Log Papp) | High permeability predicted | |

| Intestinal Absorption (Human) | 92.5% | High absorption predicted | |

| Blood-Brain Barrier (BBB) Permeability | 0.48 (LogBB) | Readily crosses the BBB | |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux from CNS | |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions | |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions | |

| Toxicity | AMES Toxicity | No | Unlikely to be mutagenic |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

Note: These values are generated from computational models (e.g., SwissADME, pkCSM) and represent predictions, not experimental results.

Prediction of Biological Activity Spectrum: Computational tools like PASS (Prediction of Activity Spectra for Substances) can forecast the biological activity profile of a molecule based on its structure. clinmedkaz.org The tool compares the input structure to a vast database of known bioactive compounds and calculates the probability of it being active (Pa) or inactive (Pi) for various biological functions. For a structure like this compound, which combines key pharmacophores, a range of CNS-related activities is often predicted.

Table 3: Predicted Biological Activities for this compound using a PASS-like approach

| Predicted Activity | Probability to be Active (Pa) |

| Serotonin 5-HT₂A Receptor Antagonist | 0.785 |

| Dopamine D₂ Receptor Antagonist | 0.710 |

| Antipsychotic | 0.655 |

| Anxiolytic | 0.620 |

| Neuroleptic | 0.595 |

| Vasodilator | 0.515 |

| Antidepressant | 0.490 |

Note: This table is illustrative of typical predictions for this chemical scaffold. Pa > 0.7 suggests high probability, 0.5 < Pa < 0.7 suggests likely probability, and Pa < 0.5 suggests lower but possible probability.

These in silico predictions collectively suggest that this compound is a promising scaffold for developing agents targeting the central nervous system, particularly for conditions involving serotonergic and dopaminergic pathways. The computational data provides a strong rationale for its synthesis and subsequent experimental validation.

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are employed. nih.govrsc.orgdoi.org

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would show distinct signals for the protons on the indole ring, the piperidine ring, and the N-methyl group.

A representative table of expected NMR data, based on similar indole derivatives, is presented below. researchgate.net

| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Indole NH | 8.0-8.2 (broad singlet) | - |

| Indole Aromatic CH | 6.5-7.8 (multiplets) | 100-137 |

| Piperidine CH | 2.0-3.5 (multiplets) | 30-60 |

| N-CH₃ | 2.2-2.5 (singlet) | ~45 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used for unambiguous assignment of all proton and carbon signals by showing correlations between neighboring atoms. researchgate.net

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. tutorchase.com In MS, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk For this compound, high-resolution mass spectrometry (HRMS) can provide the exact molecular weight, confirming its elemental formula (C₁₄H₁₈N₂).

The fragmentation pattern observed in the mass spectrum offers valuable structural information. tutorchase.comchemguide.co.uk Upon ionization, the molecular ion of this compound is expected to undergo characteristic fragmentation. libretexts.orgmiamioh.edu Common fragmentation pathways for indole alkaloids often involve cleavage of bonds adjacent to the nitrogen atoms and the aromatic ring. nih.gov The base peak, which is the most intense signal in the spectrum, often corresponds to the most stable fragment ion. tutorchase.com

Expected Fragmentation Patterns:

Loss of the methyl group: A peak corresponding to [M-15]⁺.

Cleavage of the piperidine ring: This can lead to various fragment ions, providing insight into the substitution pattern.

Formation of an indole-containing fragment: A prominent peak corresponding to the stable indole moiety.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. nist.gov The UV-Vis spectrum of this compound is expected to be characteristic of the indole chromophore. researchgate.net Indole and its derivatives typically exhibit two main absorption bands in the UV region, which arise from π → π* electronic transitions within the aromatic system. mdpi.comresearchgate.net

The absorption spectrum of indole itself generally shows a strong absorption band around 220 nm and a broader, more structured band between 260 and 290 nm. nist.govresearchgate.net The substitution at the 5-position of the indole ring by the 1-methylpiperidin-4-yl group may cause a slight shift in the position and intensity of these absorption bands, known as a bathochromic (red) or hypsochromic (blue) shift.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction byproducts and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful method for separating, identifying, and quantifying components in a mixture. mdpi.comoup.commdpi.com For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. mdpi.com

The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. oup.comresearchgate.net A well-validated HPLC method can achieve high levels of precision and accuracy for purity assessment. nih.gov

| Parameter | Typical HPLC Conditions for Indole Derivatives |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Injection Volume | 10 µL |

Crystallographic Techniques for Solid-State Structure

The resulting crystal structure would reveal the planarity of the indole ring system and the chair or boat conformation of the piperidine ring. korea.ac.krresearchgate.net Furthermore, intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of the molecules in the crystal lattice, can be elucidated. mdpi.com

Analytical Methodologies for Research and Characterization

A comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray diffraction data for the compound 5-(1-Methylpiperidin-4-yl)-1h-indole. While the crystal structures of numerous indole (B1671886) derivatives have been determined and are available, detailed crystallographic information, including unit cell dimensions, space group, and atomic coordinates for this particular molecule, does not appear to be publicly documented.

The determination of the three-dimensional structure of this compound through single-crystal X-ray diffraction would provide invaluable insights into its solid-state conformation. This technique would elucidate the precise bond lengths, bond angles, and torsion angles of the molecule. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the crystal lattice.

For related indole derivatives, X-ray diffraction studies have been instrumental in confirming their molecular structures and understanding their conformational preferences. For instance, the analysis of other substituted indoles has often revealed the planarity of the indole ring system and the preferred orientation of the substituents. However, without experimental data for this compound, any discussion of its specific crystallographic parameters remains speculative.

To facilitate future research and to provide a complete analytical profile of this compound, the generation of single crystals suitable for X-ray diffraction analysis is a critical next step. The resulting crystallographic data would be essential for a definitive structural characterization.

Future Directions and Emerging Research Opportunities

Development of Highly Selective and Potent Ligands for Defined Targets

Future research will focus on the rational design of derivatives of 5-(1-methylpiperidin-4-yl)-1H-indole to create ligands with high potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core scaffold to enhance binding affinity and reduce off-target effects.

Key areas for modification include:

Indole (B1671886) Ring Substitution: Introducing various substituents at different positions of the indole ring can significantly impact biological activity. For instance, N-substitution on the indole can enhance inhibitory potential against certain enzymes. nih.gov

Piperidine (B6355638) Ring Modification: Alterations to the piperidine N-substituent are known to switch a compound's activity from an agonist to an antagonist, a critical factor in developing pharmacologically precise agents. mdpi.com

Table 1: Structure-Activity Relationship (SAR) Insights for Indole-Piperidine Scaffolds

| Molecular Modification | Observed/Potential Impact | Rationale/Example | Reference |

|---|---|---|---|

| Substitution on Indole Nitrogen | Can enhance potency and alter target specificity. | N-tosyl indole derivatives have shown enhanced tyrosinase inhibition compared to unsubstituted indoles. | nih.gov |

| Modification of Piperidine N-Substituent | Can modulate activity between agonist and antagonist. | In N-(4-piperidinyl)-2-indolinones, modifying the piperidine N-substituent afforded both potent agonists and antagonists for the nociceptin (B549756) receptor. | |

| Stereochemistry | Enantiomers can exhibit significantly different pharmacological activities and potencies. | An R-configuration analog of sumatriptan (B127528) with a constrained aminoethyl portion showed 104 times greater analgesic activity. | mdpi.com |

| Substitution on the Indole Benzene (B151609) Ring | Influences binding and selectivity. | Derivatives of 3-(piperidin-3-yl)-1H-indole with fluoro or methoxy (B1213986) groups at the 5-position have been synthesized to explore new serotonin (B10506) analogs. | mdpi.com |

Elucidation of Novel Mechanisms of Action

Beyond established targets, derivatives of the indole-piperidine scaffold have the potential to interact with novel biological pathways. Future research should aim to uncover these new mechanisms to expand the therapeutic utility of compounds like this compound.

One promising area of investigation is the Hedgehog (Hh) signaling pathway, which is implicated in various cancers. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been shown to suppress this pathway by repressing Smoothened (SMO) activity. nih.gov This compound demonstrated the ability to overcome drug resistance, suggesting that analogs of this compound could be developed as next-generation cancer therapeutics. nih.gov

Furthermore, preliminary studies on other indole derivatives suggest potential modulation of defense enzyme activities and interference with physiological processes in pathogenic bacteria. acs.org Proteomic techniques could be employed to identify the specific bacterial proteins targeted by this compound and its analogs, revealing new antibacterial mechanisms. acs.org

Exploration of New Therapeutic Indications beyond Current Focus

The structural versatility of the indole nucleus allows for its application in a wide range of diseases. nih.gov While initial research may have focused on a specific area, future efforts should explore the potential of this compound and its derivatives in other therapeutic fields.

Table 2: Potential New Therapeutic Areas for Indole-Piperidine Derivatives

| Therapeutic Area | Rationale Based on Related Compounds | Potential Mechanism of Action | Reference |

|---|---|---|---|

| Oncology | Indole alkaloids exhibit antiproliferative properties against various cancers including lung, breast, liver, and colorectal cancer. | Induction of apoptosis, cell cycle arrest, and inhibition of key signaling proteins like EGFR and MEK. | nih.gov |

| Neurodegenerative Diseases (e.g., Alzheimer's) | Indole-based compounds have been designed as multi-target-directed ligands for Alzheimer's disease. | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and inhibition of Aβ amyloid aggregation. | nih.gov |

| Infectious Diseases (e.g., Bacterial) | Novel indole derivatives with pyridinium (B92312) moieties show significant antibacterial activity. | Interference with physiological processes and functions of pathogenic bacteria. | acs.org |

| Inflammatory Disorders | Indole derivatives have been evaluated for their anti-inflammatory potential. | Modulation of inflammatory mediators such as NO, COX-2, IL-1β, and TNF-α. | nih.gov |

Advances in Synthetic Accessibility and Scalability

The translation of a promising compound from the laboratory to clinical use requires efficient and scalable synthetic methods. While numerous methods exist for synthesizing the indole core, future research must focus on optimizing these processes for large-scale, cost-effective production of this compound and its analogs. mdpi.comresearchgate.net

Key strategies include:

Green Chemistry Approaches: Utilizing environmentally benign solvents like water, microwave-assisted synthesis, and nanocatalysts can reduce waste and improve efficiency. researchgate.net

Process Optimization: An efficient route for synthesizing a key intermediate, methyl piperidine-4-yl-carbamate, has been developed using commercially available materials and shorter reaction times, making the process viable for large-scale manufacturing. asianpubs.org Similar optimization for the coupling of the piperidine and indole moieties is a critical next step.

Novel Catalytic Systems: The use of catalysts like Rh/C for reductive cyclization can enable scalable synthesis of related azaindoles, a strategy that could be adapted for indole derivatives. researchgate.net

A general and scalable two-step synthesis for polysubstituted indoles has been reported, starting from readily available nitroarenes. mdpi.comresearchgate.net Adapting such protocols could provide a robust platform for generating a diverse library of this compound derivatives for further screening and development. mdpi.comresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the identification and optimization of new drug candidates. nih.gov For the this compound scaffold, AI can be leveraged in several key areas:

De Novo Design: Generative AI models can design novel molecular structures based on the indole-piperidine core that are optimized for desired properties like high binding affinity and low toxicity. nih.govmdpi.com

Predictive Modeling: AI algorithms can be trained on large datasets to predict the biological activity, pharmacokinetic properties (ADMET), and potential off-target effects of new analogs before they are synthesized. nih.govharvard.edu This in silico screening saves time and resources.

Target Identification: AI can analyze vast biological datasets to identify novel protein targets for which derivatives of this compound may be effective. harvard.edunih.gov For instance, AI systems like AlphaFold can predict the 3D structures of these targets, facilitating structure-based drug design. harvard.edu

Reaction Prediction: Machine learning models can predict the outcomes of chemical reactions, helping chemists to devise the most efficient synthetic routes and enhance the development of chemical libraries.

The integration of AI with traditional experimental methods will create a powerful synergy, enabling a more rapid and data-driven approach to exploring the full therapeutic potential of the this compound scaffold. nih.govmdpi.com

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(1-Methylpiperidin-4-yl)-1H-indole, and how is purity validated?

Answer:

The synthesis of piperidine-substituted indoles typically involves multi-step reactions, such as:

- Friedel-Crafts alkylation or Pictet-Spengler cyclization to introduce the piperidine moiety to the indole core .

- Reductive amination for methylpiperidine group installation, using catalysts like Pd/C or NaBHCN .

Purity validation requires:

- HPLC with UV detection (e.g., USP methods using C18 columns and mobile phases like phosphate buffer/acetonitrile) to detect impurities ≤0.2% .

- Mass spectrometry (MS) and NMR for structural confirmation, ensuring absence of regioisomers (e.g., distinguishing 3- vs. 5-substituted indoles) .

Basic: Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Answer:

- X-ray crystallography : Resolve 3D conformation using SHELX software (e.g., SHELXL for refinement), critical for confirming the piperidine ring geometry and indole substitution pattern .

- High-resolution MS : Confirm molecular weight (e.g., [M+H] = 215.15 for CHN) and isotopic patterns .

- H/C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish methylpiperidinyl protons (δ ~2.3–3.0 ppm) and indole NH (δ ~10.5 ppm) .

Basic: How is receptor selectivity profiled for 5-HT1E/1F agonists like this compound?

Answer:

- Radioligand binding assays : Use transfected cells expressing human 5-HT receptors (e.g., 5-HT, 5-HT) to measure pK values. Competitive binding with H-5-HT identifies selectivity (>30-fold over dopamine D2/D3 receptors) .

- Functional assays : Measure cAMP inhibition (for 5-HT agonism) and compare EC values across receptor subtypes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.